3,4-Dichloro-2-(prop-2-EN-1-yloxy)pyridine
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Overview
Description
3,4-Dichloro-2-(prop-2-EN-1-yloxy)pyridine is a chemical compound with the molecular formula C8H7Cl2NO It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of two chlorine atoms and a prop-2-en-1-yloxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-(prop-2-EN-1-yloxy)pyridine typically involves the reaction of 3,4-dichloropyridine with an appropriate allylating agent. One common method is the nucleophilic substitution reaction where 3,4-dichloropyridine is reacted with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-(prop-2-EN-1-yloxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The prop-2-en-1-yloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the double bond in the prop-2-en-1-yloxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Dechlorinated pyridine derivatives or reduced alkenes.
Scientific Research Applications
3,4-Dichloro-2-(prop-2-EN-1-yloxy)pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-(prop-2-EN-1-yloxy)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine atoms and the prop-2-en-1-yloxy group can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloropyridine: Lacks the prop-2-en-1-yloxy group, making it less reactive in certain chemical reactions.
2-(Prop-2-en-1-yloxy)pyridine: Lacks the chlorine atoms, which can affect its chemical reactivity and biological activity.
3,4-Dichloro-2-methoxypyridine: Contains a methoxy group instead of the prop-2-en-1-yloxy group, leading to different chemical and biological properties.
Uniqueness
3,4-Dichloro-2-(prop-2-EN-1-yloxy)pyridine is unique due to the combination of chlorine atoms and the prop-2-en-1-yloxy group, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,4-dichloro-2-prop-2-enoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-2-5-12-8-7(10)6(9)3-4-11-8/h2-4H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJRZVLXRWMXJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=CC(=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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